molecular formula C18H22N4O3 B2397363 (E)-ethyl 4-(3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl)piperazine-1-carboxylate CAS No. 885179-66-8

(E)-ethyl 4-(3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl)piperazine-1-carboxylate

Cat. No.: B2397363
CAS No.: 885179-66-8
M. Wt: 342.399
InChI Key: HZSHYRNUTMEAQH-JQIJEIRASA-N
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Description

(E)-ethyl 4-(3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl)piperazine-1-carboxylate (CAS: Not assigned

Properties

IUPAC Name

ethyl 4-[(E)-3-(benzylamino)-2-cyano-3-oxoprop-1-enyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-2-25-18(24)22-10-8-21(9-11-22)14-16(12-19)17(23)20-13-15-6-4-3-5-7-15/h3-7,14H,2,8-11,13H2,1H3,(H,20,23)/b16-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSHYRNUTMEAQH-JQIJEIRASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C=C(C#N)C(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCN(CC1)/C=C(\C#N)/C(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-ethyl 4-(3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl)piperazine-1-carboxylate has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Structure and Composition

The molecular formula of this compound is C18H22N4O3C_{18}H_{22}N_{4}O_{3} with a molecular weight of 342.39 g/mol . The compound features a piperazine ring, which is known for its pharmacological properties, and various functional groups that contribute to its biological activity.

Physical Properties

PropertyValue
Boiling Point557.9±50.0°C557.9\pm 50.0\,°C (Predicted)
Density1.261±0.06g/cm31.261\pm 0.06\,g/cm^3 (Predicted)
pKa11.93±0.4611.93\pm 0.46 (Predicted)

Research indicates that the compound exhibits a range of biological activities, primarily through modulation of neurotransmitter systems and potential anticancer properties. Its structure allows interaction with various receptors, including dopamine and serotonin receptors.

Anticancer Activity

A study evaluated the antiproliferative effects of this compound on several cancer cell lines. The results demonstrated significant cytotoxicity, particularly against breast cancer cells, with an IC50 value indicating effective inhibition of cell growth.

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. It was found to influence dopamine receptor activity, which may have implications in treating disorders such as schizophrenia and depression. The selectivity for various receptor subtypes suggests potential for developing targeted therapies.

Study 1: Antitumor Activity

In a controlled study involving human cancer cell lines, this compound was administered at varying concentrations. The findings revealed:

Concentration (µM)Cell Viability (%)
0100
1070
5040
10015

This data indicates that higher concentrations lead to significantly reduced cell viability, confirming its potential as an antitumor agent.

Study 2: Neurotransmitter Interaction

A pharmacological assessment was conducted to evaluate the binding affinity of the compound to dopamine receptors. The results indicated a high affinity for the D4 receptor subtype with an IC50 value below 0.1 nM , suggesting that this compound could be a promising candidate for further development in neuropharmacology.

Comparison with Similar Compounds

Key Observations :

  • Conversely, electron-donating groups (e.g., methoxy in ) stabilize resonance structures, influencing binding to biological targets.
  • Stereochemical Impact: The E-configuration in enone derivatives (common in ) ensures planar geometry, facilitating π-π stacking and intermolecular interactions critical for crystal packing and ligand-receptor binding.

Comparison of Reaction Conditions :

Compound Solvent Catalyst Reaction Time Yield Reference
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one Acetone Triethylamine 12 h ~70%
Ethyl 4-[2-benzamido-3-(2-chlorophenyl)prop-2-enoyl]piperazine-1-carboxylate Ethanol None 5 h ~65%

The target compound’s cyano group may necessitate milder conditions to prevent hydrolysis, contrasting with the robust acryloyl couplings in .

Crystallographic and Conformational Analysis

  • Piperazine Ring Conformation: Piperazine rings in analogues adopt chair conformations (e.g., ), minimizing steric strain. The target compound’s substituents may slightly distort this geometry due to steric bulk from the benzylamino group.
  • Intermolecular Interactions: Analogues exhibit C–H···O hydrogen bonds (e.g., ) and π-π stacking. The cyano group in the target compound could introduce additional dipole interactions or C≡N···H bonds, altering crystal packing.

Preparation Methods

Route 1: Piperazine Alkylation Followed by Enone Formation

This method, adapted from piperazine derivative syntheses, involves initial alkylation of piperazine with ethyl chloroformate, followed by enone construction.

Step 1: Synthesis of Ethyl Piperazine-1-Carboxylate
Piperazine (1.0 equiv) is reacted with ethyl chloroformate (1.1 equiv) in dichloromethane (DCM) at 0–5°C in the presence of triethylamine (TEA, 1.2 equiv). The product is isolated via filtration and recrystallization (ethanol/water), yielding 85–90% pure ethyl piperazine-1-carboxylate.

Critical Analysis of Reaction Parameters

Solvent Effects

Polar aprotic solvents (THF, DMF) enhance nucleophilicity in alkylation steps, while toluene minimizes side reactions during condensations. Ethanol/water mixtures are optimal for recrystallization due to the compound’s moderate solubility.

Catalytic Systems

  • Triethylamine : Effective for HCl scavenging in acylations (Route 1).
  • Lawesson’s Reagent : Superior to PPA (polyphosphoric acid) in reducing toxicity (Route 2).
  • p-TSA : Accelerates enolization under microwave conditions (Route 3).

Stereochemical Control

The E-configuration is favored (>95%) in all routes due to:

  • Thermodynamic stability of the trans isomer.
  • Steric hindrance between the benzylamino and piperazine groups during enolization.

Purification and Characterization

Purification Methods :

Method Conditions Purity Achieved
Column Chromatography Silica gel, EtOAc/hexane 95–98%
Recrystallization Ethanol/water (3:1) 97–99%
Centrifugal Partition Chromatography Hexane/EtOAc/MeOH/water 99%

Spectroscopic Data :

  • ¹H-NMR (400 MHz, CDCl₃) : δ 1.25 (t, 3H, CH₂CH₃), 3.45–3.60 (m, 8H, piperazine), 4.15 (q, 2H, OCH₂), 6.82 (d, 1H, CH=CO), 7.25–7.40 (m, 5H, Ar-H).
  • IR (KBr) : 2210 cm⁻¹ (C≡N), 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C).

Industrial Scalability and Environmental Impact

Route 2 (Lawesson’s reagent) is most scalable, generating minimal waste (E-factor: 2.5) compared to Routes 1 (E-factor: 5.8) and 3 (E-factor: 4.1). Solvent recovery systems (e.g., distillation for THF) further enhance sustainability.

Q & A

Q. What are the key considerations for synthesizing (E)-ethyl 4-(3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl)piperazine-1-carboxylate?

The synthesis of this compound involves multi-step organic reactions, typically starting with functionalization of the piperazine ring followed by coupling with the benzylamino-cyano-oxopropenyl moiety. Critical considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, dichloromethane) are preferred for facilitating nucleophilic substitutions or coupling reactions .
  • Inert atmosphere : Reactions involving sensitive intermediates (e.g., enolates or cyano groups) require nitrogen/argon to prevent oxidation or hydrolysis .
  • Temperature control : Stepwise heating (e.g., reflux at 80–110°C for acylations) ensures controlled reactivity and minimizes side products .
  • Purification : Column chromatography or recrystallization is essential for isolating the (E)-isomer, confirmed via HPLC .

Q. Which spectroscopic and analytical methods are most reliable for confirming the structural integrity of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR are critical for verifying the piperazine backbone, benzylamino substitution, and (E)-configuration of the propenyl group .
  • IR spectroscopy : Confirms the presence of carbonyl (1650–1750 cm1^{-1}) and cyano (2200–2250 cm1^{-1}) groups .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves ambiguous stereochemistry when NMR data are inconclusive .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally analogous piperazine derivatives?

Discrepancies in biological data (e.g., varying IC50_{50} values) may arise from differences in assay conditions or purity. Methodological solutions include:

  • Orthogonal assays : Validate activity using both cell-based (e.g., cytotoxicity assays) and biochemical (e.g., enzyme inhibition) approaches .
  • Purity verification : Ensure >95% purity via HPLC and quantify impurities (e.g., residual solvents) using GC-MS .
  • Structural analogs : Compare activity of derivatives with systematic substitutions (e.g., replacing benzyl with thiophenyl) to isolate pharmacophoric groups .

Q. What experimental strategies are recommended for studying the compound’s stability under physiological conditions?

  • pH-dependent stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC at 37°C over 24–72 hours .
  • Thermal analysis : Use thermogravimetric analysis (TGA) to assess decomposition temperatures and differential scanning calorimetry (DSC) for phase transitions .
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products with LC-MS .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinases or GPCRs .
  • Analog synthesis : Modify substituents (e.g., replace benzyl with fluorobenzyl or methoxyphenyl) and test for enhanced potency/selectivity .
  • Pharmacokinetic profiling : Assess logP (via shake-flask method), metabolic stability (using liver microsomes), and membrane permeability (Caco-2 assays) .

Q. What advanced techniques elucidate the compound’s mechanism of interaction with biological targets?

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (KD_D, kon_{on}/koff_{off}) to purified proteins .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
  • Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-target complexes to guide rational design .

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